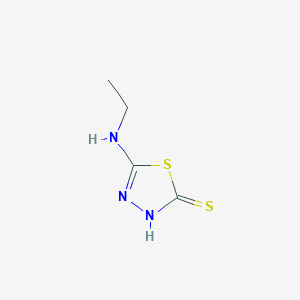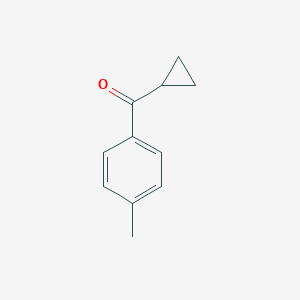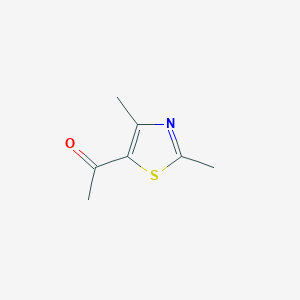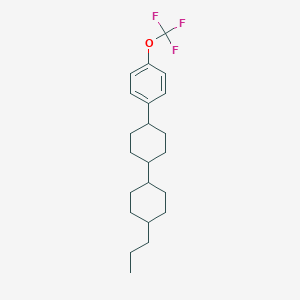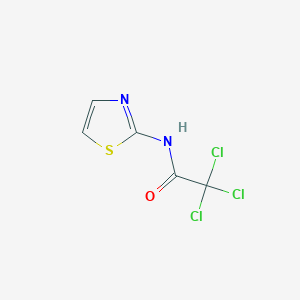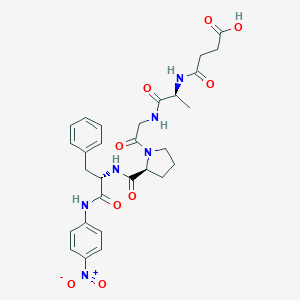
琥珀酰-丙氨酰-甘氨酰-脯氨酰-苯丙氨酰-对硝基苯胺
描述
Suc-Ala-Gly-Pro-Phe-pNA, also known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly those that cleave at the carboxyl side of proline residues. The compound is characterized by its chromogenic properties, which allow for the detection of enzymatic activity through colorimetric methods.
科学研究应用
Suc-Ala-Gly-Pro-Phe-pNA is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate for studying the activity and specificity of proteases.
Medicine: The compound is used in diagnostic assays to measure protease activity in biological samples, which can be indicative of certain diseases.
Pharmacology: It is employed in high-throughput screening assays to identify potential inhibitors of proteases, which are targets for drug development.
Enzymology: Researchers use Suc-Ala-Gly-Pro-Phe-pNA to investigate the kinetic properties of proteases and to understand their catalytic mechanisms.
作用机制
Target of Action
Suc-Ala-Gly-Pro-Phe-pNA is a colorimetric substrate that primarily targets elastase , a serine protease . It is also a substrate for cathepsin G , bacillus protease , chymotrypsin , cyclophilin , and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of physiological responses.
Mode of Action
The compound interacts with its target enzymes through a process known as enzymatic hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline (pNA) . The release of pNA, a yellow compound, can be measured spectrophotometrically, reflecting the enzymatic activity .
Result of Action
The primary result of Suc-Ala-Gly-Pro-Phe-pNA’s action is the release of pNA upon enzymatic hydrolysis . This release is a measurable event that reflects the activity of the target enzymes. Therefore, the compound serves as a valuable tool in biochemical assays to study the function and activity of these enzymes.
Action Environment
The action of Suc-Ala-Gly-Pro-Phe-pNA is influenced by various environmental factors. For instance, the pH and temperature can affect the efficiency of enzymatic hydrolysis . Moreover, the compound’s stability and efficacy can be influenced by storage conditions. It is recommended to store the compound desiccated at -20°C .
生化分析
Biochemical Properties
Suc-Ala-Gly-Pro-Phe-pNA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for enzymes such as alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’, and protease Q . The nature of these interactions involves the enzymatic cleavage of the compound, yielding 4-nitroaniline .
Cellular Effects
The effects of Suc-Ala-Gly-Pro-Phe-pNA on cells are largely dependent on the enzymes it interacts with. For instance, its interaction with chymotrypsin-like enzymes can influence protein degradation processes within the cell
Molecular Mechanism
Suc-Ala-Gly-Pro-Phe-pNA exerts its effects at the molecular level through its interactions with various enzymes. It acts as a substrate, undergoing enzymatic cleavage to yield 4-nitroaniline . This reaction can influence the activity of the enzymes it interacts with, potentially leading to changes in gene expression or other cellular processes.
Temporal Effects in Laboratory Settings
Suc-Ala-Gly-Pro-Phe-pNA is stable and has a shelf life of 3 years when stored desiccated at –0 °C . Over time, it can undergo degradation, particularly in aqueous solutions
Metabolic Pathways
Suc-Ala-Gly-Pro-Phe-pNA is involved in the metabolic pathways of the enzymes it interacts with. It can influence the activity of these enzymes, potentially affecting metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Gly-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids, glycine, proline, and phenylalanine, are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain.
Industrial Production Methods
Industrial production of Suc-Ala-Gly-Pro-Phe-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.
化学反应分析
Types of Reactions
Suc-Ala-Gly-Pro-Phe-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between proline and phenylalanine releases p-nitroaniline, which can be detected colorimetrically.
Common Reagents and Conditions
Proteases: Enzymes such as chymotrypsin, cathepsin G, and elastase are commonly used to catalyze the hydrolysis of Suc-Ala-Gly-Pro-Phe-pNA.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction.
Temperature: Reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The primary product of the hydrolysis reaction is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405-410 nm.
相似化合物的比较
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar in structure but contains an additional alanine residue. It is also used as a substrate for protease assays.
Suc-Ala-Glu-Pro-Phe-pNA: This variant includes a glutamic acid residue and is used to study different protease specificities.
Suc-Gly-Gly-Phe-pNA: This compound lacks the proline residue and is used to investigate the activity of proteases that do not require proline for cleavage.
Uniqueness
Suc-Ala-Gly-Pro-Phe-pNA is unique due to its specific cleavage site at the carboxyl side of proline, making it a valuable tool for studying proline-specific proteases. Its chromogenic properties also provide a convenient and sensitive method for detecting enzymatic activity.
属性
IUPAC Name |
4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOTQZYWBMCQ-TZYHBYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


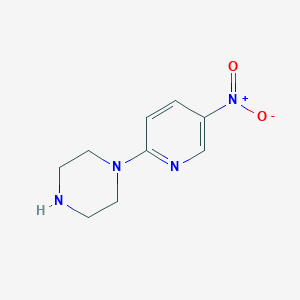

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
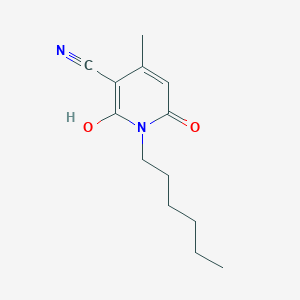
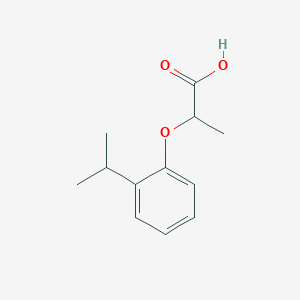
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
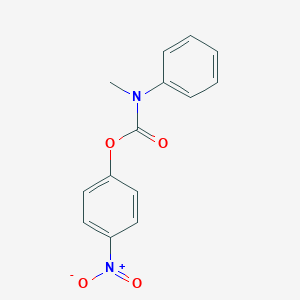
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)

